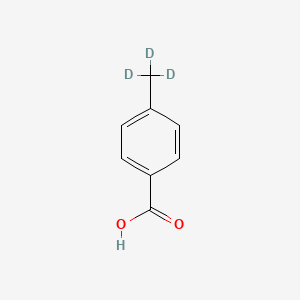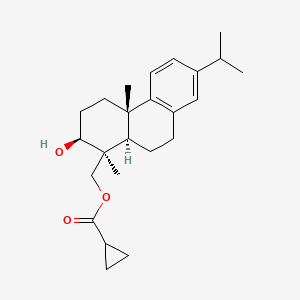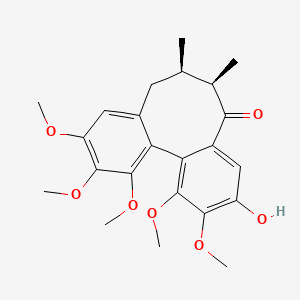
Tebufenozide-d9 (3,5-dimethylbenzoyl-d9)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tebufenozide-d9 is a synthetic insecticide that belongs to the class of insect growth regulators. It is specifically designed to control pest caterpillar populations by mimicking the action of the molting hormone 20-hydroxyecdysone. This compound is particularly effective against Lepidopterous larvae, making it a valuable tool in agricultural pest management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of Tebufenozide-d9 follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tebufenozide-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and subsequent biological activity .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents or nucleophiles to introduce specific functional groups.
Major Products Formed: The major products formed from these reactions include various metabolites that retain the insecticidal activity of the parent compound. These metabolites are crucial for the prolonged efficacy of Tebufenozide-d9 in pest control .
Wissenschaftliche Forschungsanwendungen
Tebufenozide-d9 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of insect growth regulators and their interactions with biological systems.
Biology: Employed in research on insect physiology and development, particularly in understanding the role of molting hormones.
Medicine: Investigated for its potential use in developing new insecticidal agents with improved safety profiles.
Industry: Utilized in the formulation of pest control products for agriculture and horticulture
Wirkmechanismus
Tebufenozide-d9 exerts its effects by binding to the ecdysone receptor in insects, mimicking the action of the natural molting hormone 20-hydroxyecdysone. This binding triggers premature molting, leading to the death of the insect larvae. The molecular targets involved include the ecdysone receptor and associated signaling pathways that regulate molting and development .
Vergleich Mit ähnlichen Verbindungen
Methoxyfenozide: Another ecdysone agonist with similar insecticidal properties.
Halofenozide: Known for its effectiveness against a broader range of insect pests.
Chromafenozide: Exhibits higher potency and longer-lasting effects compared to Tebufenozide-d9.
Uniqueness: Tebufenozide-d9 is unique due to its high specificity for Lepidopterous larvae and its ability to induce lethal molting at relatively low concentrations. Its deuterated form also offers advantages in terms of stability and reduced metabolic degradation .
Eigenschaften
Molekularformel |
C22H28N2O2 |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
N-tert-butyl-2,4,6-trideuterio-N'-(4-ethylbenzoyl)-3,5-bis(trideuteriomethyl)benzohydrazide |
InChI |
InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25)/i2D3,3D3,12D,13D,14D |
InChI-Schlüssel |
QYPNKSZPJQQLRK-ZYICQLFUSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)CC |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


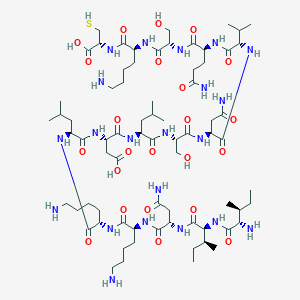


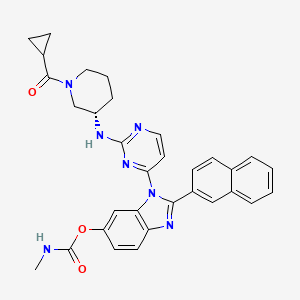

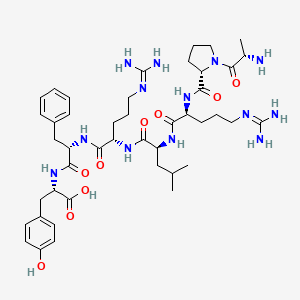
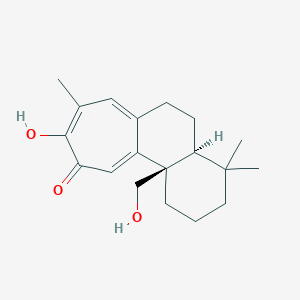

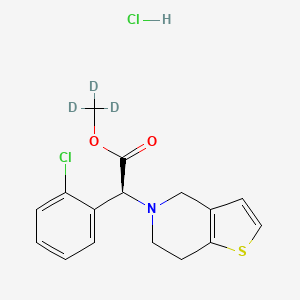
![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
